molecular formula C16H35N B048584 Hexadecylamine CAS No. 143-27-1

Hexadecylamine

Cat. No. B048584
CAS RN: 143-27-1
M. Wt: 241.46 g/mol
InChI Key: FJLUATLTXUNBOT-UHFFFAOYSA-N
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Description

Hexadecylamine (HDA) is a white solid . It is also known as 1-Hexadecylamine, Cetylamine, and 1-Hexadecanamine . The molecular formula of HDA is C16H35N . It is an alkylamine and is a natural product found in Triticum aestivum .


Synthesis Analysis

Hexadecylamine-capped Au and Ag nanoparticles have been successfully prepared by a one-pot solution growth method . The HDA is used as both reducing agent and stabilizer in the synthetic process .


Molecular Structure Analysis

The molecular weight of HDA is 241.46 g/mol . The IUPAC name of HDA is hexadecan-1-amine . The InChI of HDA is InChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3 . The Canonical SMILES of HDA is CCCCCCCCCCCCCCCCN .


Chemical Reactions Analysis

Hexadecylamine may react with oxidizing agents . It readily neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols .


Physical And Chemical Properties Analysis

Hexadecylamine is insoluble in water and less dense than water . It has an ammonia-like odor .

Scientific Research Applications

Synthesis of Nanoparticles

Hexadecylamine has been utilized as both a reducing agent and a stabilizer in the synthesis of gold (Au) and silver (Ag) nanoparticles . This process is significant for the development of nanoparticles with controlled size and shape, which are crucial for applications in catalysis, optoelectronics, and biolabeling. The use of hexadecylamine in this context allows for a one-pot solution growth method, simplifying the synthesis process.

Surface-Enhanced Raman Scattering (SERS)

The nanoparticles capped with hexadecylamine exhibit excellent properties for SERS applications . SERS is a powerful analytical tool used for the detection of trace amounts of substances and has applications ranging from environmental monitoring to medical diagnostics. The hexadecylamine-capped nanoparticles provide a stable and sensitive platform for SERS.

Superhydrophobic Surfaces

Hexadecylamine-modified copper nanowires have been used to create superhydrophobic surfaces on cotton fabrics . These surfaces exhibit remarkable water-repellent properties, making them useful for antifouling, oil-water separation, and infrared reflection applications. The method of using hexadecylamine for this purpose is promising for industrial applications due to its simplicity and effectiveness.

Antifouling Applications

The superhydrophobic cotton fabric treated with hexadecylamine-modified copper nanowires demonstrates excellent antifouling properties . This application is particularly relevant in marine environments where biofouling can significantly impact the performance and lifespan of materials.

Oil-Water Separation

Hexadecylamine-treated materials have shown potential in separating oil from water . This is an important application in environmental cleanup efforts, such as dealing with oil spills. The ability to selectively repel water while absorbing oil makes hexadecylamine a valuable compound in such scenarios.

Infrared Reflection

Materials coated with hexadecylamine-modified copper nanowires reflect infrared radiation effectively . This property can be harnessed for thermal management applications, such as in textiles that need to provide warmth or in buildings where heat retention is desired.

Stabilization of Nanostructures

In the realm of nanotechnology, hexadecylamine serves as a stabilizing agent for nanostructures during their synthesis . This role is critical in ensuring the stability and dispersion of the nanostructures, which is essential for their subsequent application in various fields.

Coordination Chemistry

Hexadecylamine can act as a ligand, coordinating with metal atoms to form complexes . This application is important in the field of coordination chemistry, where such complexes can be used for catalysis or as precursors for the synthesis of other materials.

Mechanism of Action

Mode of Action

Hexadecylamine has been used as both a reducing agent and stabilizer in the synthesis of nanoparticles, such as gold (Au) and silver (Ag) nanoparticles . It acts by reducing the metal ions to form nanoparticles and then stabilizes these particles by capping their surface . This dual role of hexadecylamine is crucial for investigating the capping mechanism of nanoparticles’ surfaces .

Biochemical Pathways

It has been suggested that hexadecylamine may influence the jasmonic acid signaling pathway, which plays a key role in plant growth and development .

Pharmacokinetics

Given its chemical structure, it is likely that hexadecylamine is lipophilic and may be absorbed through biological membranes .

Result of Action

Hexadecylamine has been shown to have significant effects on the synthesis of nanoparticles. For instance, hexadecylamine-capped Au and Ag nanoparticles have been found to be highly crystalline and possess good optical properties . These nanoparticles have potential applications in surface-enhanced Raman scattering (SERS), a powerful technique for molecular detection .

Action Environment

The action of hexadecylamine can be influenced by various environmental factors. For example, the synthesis of nanoparticles using hexadecylamine can be affected by factors such as temperature and the presence of other chemicals . Furthermore, hexadecylamine may react with oxidizing agents and neutralize acids in exothermic reactions to form salts plus water . It is also sensitive to prolonged exposure to air .

Safety and Hazards

Hexadecylamine is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

Hexadecylamine has been investigated as a new nonionic surfactant candidate for electrodeposition of wear-resistant metal-matrix composites . It has a significant positive effect on mechanical, tribological, and corrosion protection properties of the electrodeposited composite coatings due to its increasing effect on the hBN volume fraction in the coating . Hexadecylamine functionalised graphene quantum dots have been synthesized and characterized to examine the effect of surface functionalisation on their adsorption efficiency .

properties

IUPAC Name

hexadecan-1-amine
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InChI

InChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3
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InChI Key

FJLUATLTXUNBOT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCN
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Molecular Formula

C16H35N
Record name HEXADECYLAMINE
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Related CAS

1602-97-7 (hydrochloride), 2016-52-6 (acetate), 3151-59-5 (hydrofluoride)
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DSSTOX Substance ID

DTXSID7025390
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Molecular Weight

241.46 g/mol
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Physical Description

Hexadecylamine is a white solid. (NTP, 1992), Liquid, White waxy solid with an ammoniacal odor; [CAMEO] White crystalline solid with a weak odor; [Alfa Aesar MSDS]
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Boiling Point

613 °F at 760 mmHg (NTP, 1992)
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Flash Point

285 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

0.8129 at 68 °F (NTP, 1992) - Less dense than water; will float
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Product Name

Hexadecylamine

CAS RN

143-27-1, 68037-95-6
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Melting Point

115.2 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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